5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloro-2-propan-2-ylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c1-4(2)14-3-5-6(13-14)7(9)12-8(10)11-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAKTMYTHHJMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydrazinopyrimidine with isopropyl isocyanate, followed by cyclization to form the desired pyrazolo[4,3-d]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives with altered functional groups.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Numerous studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:
Cell Line IC50 (µM) MCF-7 12.5 A549 10.0 HCT116 15.0
These values indicate significant potency against breast and lung cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
2. Biological Studies
- The compound is utilized in research to understand its effects on apoptosis and cell cycle regulation. In vitro studies have shown that it can induce apoptosis in cancer cells at low micromolar concentrations .
3. Material Science
- Given its unique electronic properties, this compound is being explored for applications in organic semiconductors and advanced materials .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of this compound involved testing against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound effectively inhibited cell growth with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .
Case Study 2: Structure-Activity Relationship
Research into the structure-activity relationship of pyrazolo[4,3-d]pyrimidine derivatives revealed that modifications to the core structure could enhance anticancer activity. For example, analogs with different substituents demonstrated varying degrees of potency against MCF-7 cells .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, it inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Pyrazolo[4,3-d]pyrimidine derivatives often exhibit isomerism based on substituent positioning (N-1 vs. N-2). For example:
Key Observations :
- Higher melting points in N-2 isomers suggest greater crystallinity or intermolecular interactions.
Electronic Properties and Reactivity
The electronic profiles of these compounds are critical for their reactivity and interactions:
Lipophilicity and Solubility
Lipophilicity parameters (log Kow, Clog P) influence bioavailability:
Biological Activity
5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound known for its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-d]pyrimidine core with chlorine substituents at positions 5 and 7, and an isopropyl group at position 2. Its molecular formula is and it has a molecular weight of approximately 229.07 g/mol.
The primary biological target of this compound is Cyclin-dependent kinase 2 (CDK2) . The compound functions as an inhibitor of CDK2 enzymatic activity, which leads to the disruption of the cell cycle progression pathway. This inhibition can result in reduced proliferation of cancer cells.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
| HCT116 | 15.0 |
These values indicate that the compound is particularly potent against MCF-7 breast cancer cells and A549 lung cancer cells, suggesting its potential as a therapeutic agent in oncology .
Other Biological Activities
Beyond its anticancer properties, studies have also explored the compound's effects on other biological systems:
- Antimicrobial Activity : In preliminary assessments, derivatives of pyrazolo[4,3-d]pyrimidines have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-Alzheimer's Potential : Some derivatives have been evaluated for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling suggest that this compound possesses favorable properties for drug development. These studies indicate good solubility and permeability characteristics that are essential for effective therapeutic applications .
Case Studies and Research Findings
- Inhibition Studies : A study conducted by Tiwari et al. synthesized various pyrimidine derivatives and assessed their anticancer activities against multiple cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Further investigations into the mechanism revealed that the inhibition of CDK2 leads to G1 phase arrest in the cell cycle, thereby preventing cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5,7-Dichloro-2-isopropyl-2H-pyrazolo[4,3-d]pyrimidine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole precursors with chloro-substituted pyrimidine intermediates. Key parameters include reaction temperature (e.g., 120°C in sealed tubes for cyclization), solvent choice (acetonitrile/DMF mixtures for alkylation), and stoichiometric ratios of reagents like anhydrous ammonium acetate to ensure complete conversion . Purification via preparative TLC or recrystallization (e.g., using CHCl3/MeOH) improves yield and purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., isopropyl CH2 protons at δ 5.62 ppm) and aromatic proton environments .
- IR Spectroscopy : Identify functional groups (e.g., NH2 stretches at ~3300 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 203.03) .
- Elemental Analysis : Validate C, H, N content (e.g., deviations <0.3% indicate purity) .
Q. What are the critical storage and handling considerations for this compound to ensure stability during experimental use?
- Methodological Answer : Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Use anhydrous solvents during reactions to avoid unwanted side products .
Advanced Research Questions
Q. What strategies can modulate the electronic properties of the pyrazolo[4,3-d]pyrimidine core through substituent variation, and how does the isopropyl group influence reactivity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at 5,7-positions) increase electrophilicity, facilitating nucleophilic aromatic substitution. The isopropyl group at the 2-position enhances steric bulk, reducing aggregation in biological assays .
- Synthetic Tuning : Replace isopropyl with benzyl groups via alkylation (e.g., using benzyl chloride/K2CO3 in acetonitrile) to study steric vs. electronic contributions .
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel pyrazolo[4,3-d]pyrimidine derivatives?
- Methodological Answer :
- NOESY NMR : Detect spatial proximity between protons (e.g., H-3 and CH2 groups) to confirm regiochemistry .
- X-ray Crystallography : Resolve ambiguous peaks by comparing experimental data with single-crystal structures (e.g., mean C–C bond length = 0.003 Å) .
- Cross-Validation : Compare IR and MS data with analogs (e.g., 5-methylfuran derivatives) to identify inconsistencies .
Q. What computational methods predict the physicochemical properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict dipole moments and solubility. Correlate with experimental logP values (estimated 2.67 for analogs) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., phosphodiesterases) to guide SAR studies .
Q. What methodologies are effective in scaling up synthesis while maintaining high purity?
- Methodological Answer :
- Batch Optimization : Increase solvent volume (e.g., 9 mL acetonitrile per mmol substrate) and extend reaction time (24–48 hours) for homogeneous mixing .
- Purification : Use flash chromatography instead of TLC for larger batches. Monitor pH during acidification (e.g., HCl addition at 0–50°C) to avoid byproduct formation .
Q. In SAR studies, how does dichloro substitution at 5,7-positions affect binding affinity to biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
